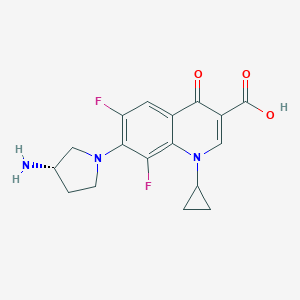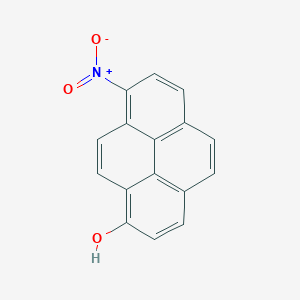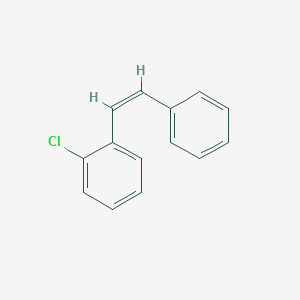
(Z)-2-Chlorostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Chlorostilbene is a chemical compound that belongs to the stilbene family. It is an organic molecule that consists of a phenyl group attached to two vinyl groups. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of (Z)-2-Chlorostilbene depends on its application. In cancer cells, it induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components. In neurodegenerative diseases, it inhibits the formation of amyloid beta plaques, which are responsible for the death of neurons. In agriculture, it inhibits the growth of fungi by disrupting their cell membranes.
生化学的および生理学的効果
(Z)-2-Chlorostilbene has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which leads to the death of cancer cells. In neurodegenerative diseases, it protects neurons from the toxic effects of amyloid beta plaques. In agriculture, it inhibits the growth of fungi, which can lead to the protection of crops from fungal infections.
実験室実験の利点と制限
The advantages of using (Z)-2-Chlorostilbene in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Its high melting point can also make it difficult to handle in some experiments.
将来の方向性
There are several future directions for the study of (Z)-2-Chlorostilbene. In medicine, it can be studied further for its potential use in treating other types of cancer and neurodegenerative diseases. In agriculture, it can be studied for its potential use in developing new fungicides. In materials science, it can be studied for its potential use in developing new OLEDs. Furthermore, the mechanism of action of (Z)-2-Chlorostilbene can be studied further to better understand its effects on cells and organisms.
Conclusion:
In conclusion, (Z)-2-Chlorostilbene is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
合成法
The synthesis of (Z)-2-Chlorostilbene can be achieved through several methods. One of the most commonly used methods is the Wittig reaction. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction involves the formation of a new carbon-carbon double bond and the removal of a leaving group. The reaction conditions, such as the choice of solvent and the temperature, can affect the yield and purity of the product.
科学的研究の応用
(Z)-2-Chlorostilbene has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have antifungal properties, and it can be used as a fungicide to protect crops from fungal infections. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
特性
CAS番号 |
1657-51-8 |
|---|---|
製品名 |
(Z)-2-Chlorostilbene |
分子式 |
C14H11Cl |
分子量 |
214.69 g/mol |
IUPAC名 |
1-chloro-2-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |
InChIキー |
WTVKFPGVKKXUHG-KHPPLWFESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




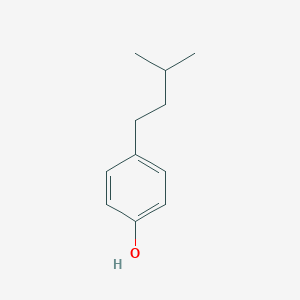
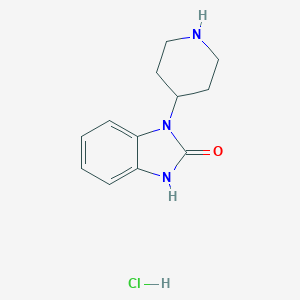

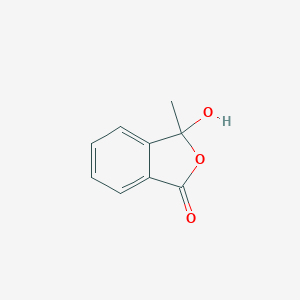
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
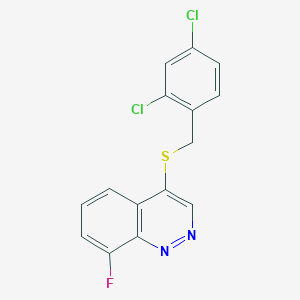
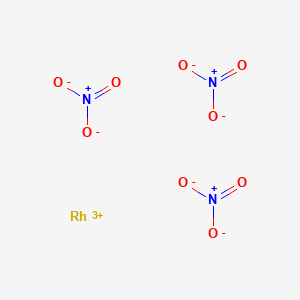
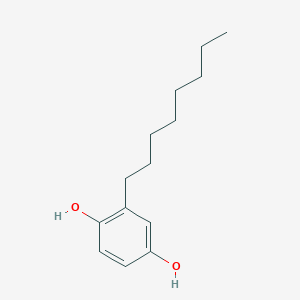
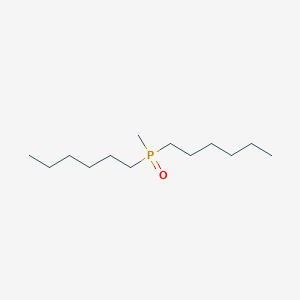
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)

